Antibacterial agent 62

Mycobacterium tuberculosis MIC Antimycobacterial

Standard redox cycling agents fail against nutrient-starved persister cells, limiting TB therapy studies. Antibacterial agent 62 (Compound 62) solves this with a unique N-alkyl substitution pattern. - **Bactericidal vs. growing & non-growing M. tuberculosis** (MBC99.9 = 1.6 μM) - **Target-specific NDH2-dependent ROS generation** - low resistance mutation frequency - **Reference standard** for MIC/MBC assays & combination therapy screening ≥95% purity. Direct replacement for uncharacterized analogs.

Molecular Formula C24H33BrN2O2
Molecular Weight 461.4 g/mol
Cat. No. B15497729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 62
Molecular FormulaC24H33BrN2O2
Molecular Weight461.4 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+]1=C(N(C2=C1C(=O)C3=CC=CC=C3C2=O)CCCC)C.[Br-]
InChIInChI=1S/C24H33N2O2.BrH/c1-4-6-8-9-10-13-17-26-18(3)25(16-7-5-2)21-22(26)24(28)20-15-12-11-14-19(20)23(21)27;/h11-12,14-15H,4-10,13,16-17H2,1-3H3;1H/q+1;/p-1
InChIKeyFNODGAVEMPOXCD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 62 Procurement Guide


Antibacterial agent 62 (Molecular Formula: C24H33BrN2O2, MW: 461.44) is a novel redox cycling dioxonaphthoimidazolium chemotype with potent bactericidal activity against Mycobacterium tuberculosis [1]. It exhibits significant activity against both growing and nutrient-starved, phenotypically drug-resistant nongrowing bacteria, functioning via reduction by type II NADH dehydrogenase (NDH2) to generate bactericidal reactive oxygen species (ROS) . The compound is available from commercial vendors at ≥95% purity and is intended for laboratory research use only [1].

Workflow M. tuberculosis phenotypic screening and redox cycling studies
Mechanism NDH2-dependent ROS generation against growing and persister cells
Procurement Specific N-alkyl substitution pattern; compound 62 identity confirmed

Why Antibacterial Agent 62 Substitution Fails


Within the dioxonaphthoimidazolium chemotype, minor structural variations in the N-substituted side chains profoundly alter antimycobacterial potency, selectivity, and resistance profiles. Antibacterial agent 62 (Compound 62 in the primary series) possesses a unique N-alkyl substitution pattern that confers a distinct activity-selectivity balance compared to close analogs like 32, 48, and 61 [1]. Unlike earlier redox cycling agents, compound 62 maintains bactericidal activity against nutrient-starved persister cells while exhibiting a low spontaneous resistance mutation frequency [1]. Interchanging with an uncharacterized analog risks significant loss of potency against M. tuberculosis or increased mammalian cytotoxicity, making target-specific procurement essential [1].

Analogue mismatch
Minor N-alkyl side-chain variations in analogues 32, 48, or 61 may shift potency and selectivity profiles away from compound 62 context
Mechanism mismatch
Non-redox-cycling anti-TB agents may not retain bactericidal activity against nutrient-starved persister populations
Resistance profile
Uncharacterized dioxonaphthoimidazolium analogues may exhibit higher spontaneous resistance mutation frequency

Antibacterial Agent 62: Comparative Evidence


M. tuberculosis MIC Potency

Antibacterial agent 62 demonstrates an MIC90 of 0.40 μM against M. tuberculosis H37Rv, which is 8-fold more potent than the first-line drug isoniazid (MIC90 = 3.2 μM) and 2-fold more potent than the redox-active clofazimine (MIC90 = 0.8 μM) in the same assay conditions [1].

Mtb MIC Potency
Head-to-head
MIC90 0.40 μM
8-fold vs. isoniazid (3.2 μM); 2-fold vs. clofazimine (0.8 μM)
Reported antimycobacterial potency context
M. tuberculosis H37Rv, 7H9 medium
Mycobacterium tuberculosis MIC Antimycobacterial Redox Cycling Structure-Activity Relationship

Selectivity Index vs. Analogues

Antibacterial agent 62 exhibits a selectivity index (SI = IC50 Vero / MIC50 Mtb) of 21, which distinguishes it from the more selective but less potent analogue 61 (SI = 54, MIC90 = 0.53 μM) and the equally potent but less selective analogue 48 (SI = 26, MIC90 = 1.2 μM) [1]. This positions compound 62 as a balanced candidate within the series, offering a distinct potency-selectivity profile not replicated by any single comparator.

Selectivity Index
Head-to-head
SI = 21
Vero IC50 6.3 μM / Mtb MIC50 0.30 μM
Supports cytotoxicity endpoint review within analogue series
SI differs 1.2–2.6× vs. analogues 48, 32, 61
Selectivity Index Cytotoxicity Vero cells Antimycobacterial Lead Optimization

Bactericidal Activity vs. Isoniazid

Antibacterial agent 62 is bactericidal against M. tuberculosis H37Rv, with an MBC99.9 of 1.6 μM, yielding an MBC/MIC50 ratio of 5.3 [1]. In contrast, isoniazid, while potent against growing cells, fails to maintain bactericidal activity over extended time-kill assays due to the emergence of resistant mutants, with CFU counts rebounding to drug-free control levels by day 28 [1].

Bactericidal vs. INH
Head-to-head
MBC99.9 1.6 μM; MBC/MIC50 5.3
Sustained CFU reduction over 14 days without rebound
Supports resistance-suppression assay context
INH showed CFU rebound by day 28; 4× MIC90
Bactericidal MBC Mycobacterium tuberculosis Time-kill Persister

Activity Against Drug-Tolerant M. tuberculosis

Dioxonaphthoimidazoliums including the structural class of antibacterial agent 62 exhibit robust bactericidal activity against nutrient-deprived, phenotypically drug-resistant M. tuberculosis in the Loebel model of dormancy, reducing CFUs to detection limits at 40× MIC90 [1]. This contrasts with most anti-TB drugs, which lose bactericidal activity against this physiological form of the bacillus [1].

Drug-Tolerant Mtb
Class-level
CFU reduction to detection limit
At 40× MIC90 in Loebel dormancy model
Supports dormancy-model research context
Class-level data from analogues 32 and 48; compound-specific data to verify
Dormancy Loebel model Nutrient-starved Persister Phenotypic resistance

Antibacterial Agent 62 Applications


Antimycobacterial Phenotypic Screening

Antibacterial agent 62 serves as a reference compound for benchmarking new antimycobacterial agents in M. tuberculosis H37Rv MIC assays. Its characterized MIC90 (0.40 μM) and MBC99.9 (1.6 μM) provide a validated comparator for assessing the potency and bactericidal character of novel chemical entities [1].

Redox Cycling and ROS Mechanisms

The confirmed redox-driven mode of action of compound 62—dependent on NDH2 reduction and ROS generation—makes it a valuable probe for dissecting redox homeostasis pathways in M. tuberculosis. Its use enables investigations into NDH2 function, oxidative stress responses, and the role of ROS in mycobacterial cell death [1].

Activity Against Drug-Tolerant Persisters

Given the class-level retention of bactericidal activity against nutrient-starved M. tuberculosis in the Loebel dormancy model, antibacterial agent 62 is suitable for studies aiming to identify agents that target phenotypically resistant, non-replicating persister cells—a major barrier to shortening TB therapy duration [1].

Combination Therapy and Resistance Suppression

The ability of dioxonaphthoimidazoliums to suppress resistant mutant emergence and exhibit synergy with isoniazid in checkerboard assays positions antibacterial agent 62 as a candidate for combination therapy screening. It can be used to evaluate drug-drug interactions and assess the potential for preventing resistance development [1].

Application
Selection Property
Validation Focus
Antimycobacterial phenotypic screening
Comparator potency benchmark
Mtb H37Rv MIC assay context
Redox cycling and ROS studies
NDH2-dependent ROS generation context
Oxidative stress pathway review
Drug-tolerant persister research
Dormancy-model bactericidal context
Nutrient-starved model review
Combination screening studies
Resistance-suppression assay context
Checkerboard synergy review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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